Cas no 2976-74-1 (2,3-Dichlorophenoxyacetic Acid)

2,3-Dichlorophenoxyacetic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-Dichlorophenoxy)acetic acid
- 2,3-Dichlorophenoxyacetic acid
- (2,3-Dichlorophenoxy)acetic acid
- 2,3-D acid
- Aceticacid, (2,3-dichlorophenoxy)- (8CI,9CI)
- 2,3-D
- NSC 74462
- 2,3-DichlorophenoxyaceticAcid
- CS-0157213
- Acetic acid,2-(2,3-dichlorophenoxy)-
- Z65586632
- UNII-2BGK3H7ZVY
- AKOS000195250
- FT-0609575
- Acetic acid, 2-(2,3-dichlorophenoxy)-
- 2BGK3H7ZVY
- InChI=1/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12
- Acetic acid, (2,3-dichlorophenoxy)-
- A5520
- NS00028771
- 2,3-Dichlorophenoxyacetic acid, PESTANAL(R), analytical standard
- DTXSID70183910
- MFCD00004299
- AM808278
- EN300-1627561
- SY061618
- SCHEMBL692136
- 2976-74-1
- NSC74462
- EINECS 221-022-9
- J-017624
- NSC-74462
- CHEMBL173016
- A50578
- STR06337
- Acetic acid,3-dichlorophenoxy)-
- Acetic acid, (2,3-dichlorophenoxy)-(8CI)
- STK502389
- BBL037532
- DB-068159
- DTXCID10106401
- ALBB-000968
- Acetic acid, (2,3-dichlorophenoxy)-(8CI)(9CI)
- 2,3-Dichlorophenoxyacetic Acid
-
- MDL: MFCD00004299
- インチ: 1S/C8H6Cl2O3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)
- InChIKey: RBJIGQRZLITQJG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)OCC(=O)O)Cl)Cl
- BRN: 1963475
計算された属性
- せいみつぶんしりょう: 219.96900
- どういたいしつりょう: 219.969399
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.3
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.4564 (rough estimate)
- ゆうかいてん: 172-175 °C
- ふってん: 348.4 ℃ at 760 mmHg
- フラッシュポイント: 164.5 °C
- 屈折率: 1.5000 (estimate)
- PSA: 46.53000
- LogP: 2.45680
- ようかいせい: 使用できません
2,3-Dichlorophenoxyacetic Acid セキュリティ情報
- 危害声明: Corrosive
- 危険物輸送番号:2811
- 危険カテゴリコード: R 23/24/25:吸入、皮膚接触、意外な嚥下毒性。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S37/39-S26-S45-S36/37/39-S16
-
危険物標識:
- 包装等級:III
- ちょぞうじょうけん:約4°C
- 包装グループ:III
- 包装カテゴリ:III
- セキュリティ用語:6.1(b)
- リスク用語:R36/37/38
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
2,3-Dichlorophenoxyacetic Acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2,3-Dichlorophenoxyacetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 223983-25G |
(2,3-Dichlorophenoxy)acetic acid, 97% |
2976-74-1 | 97% | 25G |
¥ 2231 | 2022-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227853-5g |
2,3-Dichlorophenoxyacetic acid |
2976-74-1 | 98% | 5g |
¥152.00 | 2024-08-03 | |
Enamine | EN300-1627561-0.1g |
2-(2,3-dichlorophenoxy)acetic acid |
2976-74-1 | 95% | 0.1g |
$19.0 | 2023-07-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SR997-20g |
2,3-Dichlorophenoxyacetic Acid |
2976-74-1 | 97% | 20g |
1324.0CNY | 2021-08-04 | |
Fluorochem | 226439-100g |
2-(2,3-Dichlorophenoxy)acetic acid |
2976-74-1 | 95% | 100g |
£661.00 | 2022-02-28 | |
eNovation Chemicals LLC | D522670-1g |
2-(2,3-Dichlorophenoxy)acetic acid |
2976-74-1 | 97% | 1g |
$180 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13231-25g |
2,3-Dichlorophenoxyacetic acid, 97% |
2976-74-1 | 97% | 25g |
¥2967.00 | 2023-03-09 | |
Chemenu | CM113150-25g |
(2,3-dichlorophenoxy)acetic acid |
2976-74-1 | 97% | 25g |
$190 | 2023-02-17 | |
Enamine | EN300-1627561-10.0g |
2-(2,3-dichlorophenoxy)acetic acid |
2976-74-1 | 95% | 10.0g |
$80.0 | 2023-07-08 | |
BAI LING WEI Technology Co., Ltd. | J29P-470S-1ml |
2,3-Dichlorophenoxyacetic Acid |
2976-74-1 | 100 μg/mL in Methanol | 1ml |
¥195 | 2023-11-24 |
2,3-Dichlorophenoxyacetic Acid 関連文献
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Natsuko Watanabe,Satoshi Horikoshi,Kouji Suzuki,Hisao Hidaka,Nick Serpone New J. Chem. 2003 27 836
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2. Identification of a novel class of covalent modifiers of hemoglobin as potential antisickling agentsA. M. Omar,M. A. Mahran,M. S. Ghatge,N. Chowdhury,F. H. A. Bamane,M. E. El-Araby,O. Abdulmalik,M. K. Safo Org. Biomol. Chem. 2015 13 6353
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3. Contents pages
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Xiuling Xu,Fan Hu,Saisai Yan,Jianguang Lin,Qing Li,Qi Shuai RSC Adv. 2016 6 67610
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C. Siritham,C. Thammakhet,P. Thavarungkul,P. Kanatharana Anal. Methods 2016 8 3975
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Do Son Hai,Nguyen Thi Thu Ha,Do Tien Tung,Nguyen Thi Kim Giang,Nguyen Thi Thu Huong,Hoang Huu Anh,Hoang Thi Kim Van,Vu Ngoc Toan,Duong Ngoc Toan,Nguyen Dinh Thanh New J. Chem. 2022 46 8303
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7. Structurally diverse copper(II) herbicide complexes: mono- and bi-nuclear neutral or cationic complexesCatherine Dendrinou-Samara,George Psomas,Konstantinos Christophorou,Vasilis Tangoulis,Catherine P. Raptopoulou,Aris Terzis,Dimitris P. Kessissoglou J. Chem. Soc. Dalton Trans. 1996 3737
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Guangdi Wang,Peng Ma,Qiang Zhang,John Lewis,Michelle Lacey,Yoko Furukawa,S. E. O'Reilly,Shelley Meaux,John McLachlan,Shaoyuan Zhang J. Environ. Monit. 2012 14 1353
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Shaohua Gou,Yang He,Lihua Zhou,Peng Zhao,Qin Zhang,Shiwei Li,Qipeng Guo New J. Chem. 2015 39 9265
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Dorcas Adenuga,Sifiso Skosana,Shepherd Tichapondwa,Evans Chirwa RSC Adv. 2021 11 36760
2,3-Dichlorophenoxyacetic Acidに関する追加情報
Introduction to 2,3-Dichlorophenoxyacetic Acid (CAS No. 2976-74-1)
2,3-Dichlorophenoxyacetic Acid, with the chemical formula C₈H₅Cl₂O₃ and CAS number 2976-74-1, is a significant compound in the field of agrochemicals and pharmaceutical research. This organochlorine derivative has garnered considerable attention due to its versatile applications and the ongoing exploration of its potential benefits in modern science.
The structure of 2,3-Dichlorophenoxyacetic Acid features a phenoxyacetic acid backbone substituted with two chlorine atoms at the 2nd and 3rd positions relative to the hydroxyl group. This specific arrangement imparts unique reactivity and biological properties, making it a valuable intermediate in synthetic chemistry. The compound's solubility in polar organic solvents and water allows for its use in various formulations, enhancing its utility in both industrial and laboratory settings.
In recent years, research on 2,3-Dichlorophenoxyacetic Acid has expanded beyond its traditional role as a herbicide precursor. Studies have begun to uncover its potential in pharmaceutical applications, particularly in the development of novel therapeutic agents. The compound's ability to interact with biological targets has led scientists to investigate its role in modulating enzyme activity and cell signaling pathways.
One of the most intriguing areas of research involves the use of 2,3-Dichlorophenoxyacetic Acid as a scaffold for drug discovery. Its molecular framework allows for modifications that can enhance binding affinity to specific receptors or enzymes. For instance, derivatives of this compound have shown promise in preliminary studies as inhibitors of certain kinases involved in cancer progression. The chlorine substituents provide handles for further chemical manipulation, enabling the design of molecules with tailored pharmacological properties.
The agrochemical industry continues to leverage 2,3-Dichlorophenoxyacetic Acid for its herbicidal properties, though there is a growing emphasis on developing environmentally sustainable alternatives. Researchers are exploring ways to optimize its efficacy while minimizing ecological impact. This includes studying its degradation pathways and developing formulations that reduce persistence in soil and water systems.
Advances in computational chemistry have also contributed to a deeper understanding of 2,3-Dichlorophenoxyacetic Acid's behavior. Molecular modeling techniques allow researchers to predict how the compound interacts with biological targets, aiding in the rational design of new derivatives with improved therapeutic profiles. These computational approaches are complemented by experimental validation, ensuring that hypotheses about molecular interactions are rigorously tested.
The synthesis of 2,3-Dichlorophenoxyacetic Acid has been refined over time to achieve higher yields and purities. Modern synthetic methodologies often involve multi-step processes that incorporate green chemistry principles to reduce waste and energy consumption. Catalytic reactions and solvent-free conditions are being explored as alternatives to traditional methods, aligning with global efforts to promote sustainable chemical manufacturing.
Regulatory considerations play a crucial role in the development and use of 2,3-Dichlorophenoxyacetic Acid. Agencies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) impose stringent guidelines on its production and application due to potential environmental impacts. Compliance with these regulations ensures that the compound is used responsibly while maximizing its benefits for society.
Future research directions for 2,3-Dichlorophenoxyacetic Acid include exploring its potential as a chiral auxiliary in asymmetric synthesis and investigating its role in microbial biodegradation processes. The compound's structural features make it an attractive candidate for studying enzyme mechanisms and developing novel biocatalysts. Additionally, its derivatives may find applications in materials science, where precise control over molecular architecture is essential.
The interdisciplinary nature of research involving 2,3-Dichlorophenoxyacetic Acid underscores its importance across multiple scientific domains. Collaboration between chemists, biologists, pharmacologists, and environmental scientists is key to unlocking its full potential. As our understanding of this compound evolves, so too will its applications in addressing global challenges related to health, agriculture, and sustainability.
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